molecular formula C8H5Cl3F2O B1411224 3,6-Dichloro-2-(difluoromethoxy)benzyl chloride CAS No. 1806328-40-4

3,6-Dichloro-2-(difluoromethoxy)benzyl chloride

Cat. No.: B1411224
CAS No.: 1806328-40-4
M. Wt: 261.5 g/mol
InChI Key: FORDHKPEJIKWAW-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(difluoromethoxy)benzyl chloride is an organic halide with the molecular formula C8H5Cl3F2O. It is used in various scientific experiments and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzyl chloride typically involves the chlorination of 2-(difluoromethoxy)benzyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3 and 6 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to achieve high yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)benzyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,6-Dichloro-2-(difluoromethoxy)benzyl chloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

    3,6-Dichloro-2-(difluoromethoxy)benzoyl chloride: This compound has a similar structure but with a benzoyl group instead of a benzyl group.

    3,6-Dichloro-2-(difluoromethoxy)benzoic acid: Another similar compound with a carboxylic acid group.

Uniqueness: 3,6-Dichloro-2-(difluoromethoxy)benzyl chloride is unique due to its specific substitution pattern and the presence of both chlorine and difluoromethoxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

1,4-dichloro-2-(chloromethyl)-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2O/c9-3-4-5(10)1-2-6(11)7(4)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORDHKPEJIKWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CCl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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